molecular formula C13H24N4O3S B6646465 4-[(1-amino-2,3-dimethylbutan-2-yl)sulfamoyl]-N,1-dimethylpyrrole-2-carboxamide

4-[(1-amino-2,3-dimethylbutan-2-yl)sulfamoyl]-N,1-dimethylpyrrole-2-carboxamide

Cat. No.: B6646465
M. Wt: 316.42 g/mol
InChI Key: VZYFKIRPOGFKJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1-amino-2,3-dimethylbutan-2-yl)sulfamoyl]-N,1-dimethylpyrrole-2-carboxamide, also known as ADMP, is a small molecule inhibitor that has been used in scientific research to study various biological processes. ADMP has been shown to have potential therapeutic applications in the treatment of cancer, inflammation, and other diseases.

Mechanism of Action

4-[(1-amino-2,3-dimethylbutan-2-yl)sulfamoyl]-N,1-dimethylpyrrole-2-carboxamide inhibits the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells and is involved in tumor growth and angiogenesis. By inhibiting CA IX, this compound reduces the acidity of the tumor microenvironment, which inhibits the growth and survival of tumor cells. This compound also inhibits the production of inflammatory cytokines by inhibiting the activity of the enzyme histone deacetylase 6 (HDAC6).
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits angiogenesis, which leads to a reduction in tumor growth. In inflammation, this compound reduces the production of inflammatory cytokines, which reduces inflammation. This compound has also been shown to reduce the production of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-[(1-amino-2,3-dimethylbutan-2-yl)sulfamoyl]-N,1-dimethylpyrrole-2-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action, which makes it a useful tool for studying the biological processes it targets. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to use in certain experimental conditions. It also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of 4-[(1-amino-2,3-dimethylbutan-2-yl)sulfamoyl]-N,1-dimethylpyrrole-2-carboxamide. One direction is the development of more potent and selective inhibitors of CA IX and HDAC6. Another direction is the study of the combination of this compound with other anticancer or anti-inflammatory agents. Additionally, the potential therapeutic applications of this compound in the treatment of Alzheimer's disease and other neurodegenerative disorders should be further explored.

Synthesis Methods

The synthesis of 4-[(1-amino-2,3-dimethylbutan-2-yl)sulfamoyl]-N,1-dimethylpyrrole-2-carboxamide involves the reaction of 2-(dimethylamino)ethylamine with 2-chloro-N-(1,1-dimethyl-2-hydroxyethyl)-4-nitrobenzenesulfonamide to yield the intermediate compound, which is then reacted with 1,1-dimethyl-2-(4-pyrrolyl)ethylamine to produce this compound.

Scientific Research Applications

4-[(1-amino-2,3-dimethylbutan-2-yl)sulfamoyl]-N,1-dimethylpyrrole-2-carboxamide has been used in scientific research to study various biological processes, including cancer, inflammation, and angiogenesis. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been shown to inhibit the production of inflammatory cytokines and reduce inflammation. This compound has also been studied for its potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Properties

IUPAC Name

4-[(1-amino-2,3-dimethylbutan-2-yl)sulfamoyl]-N,1-dimethylpyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O3S/c1-9(2)13(3,8-14)16-21(19,20)10-6-11(12(18)15-4)17(5)7-10/h6-7,9,16H,8,14H2,1-5H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYFKIRPOGFKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(CN)NS(=O)(=O)C1=CN(C(=C1)C(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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